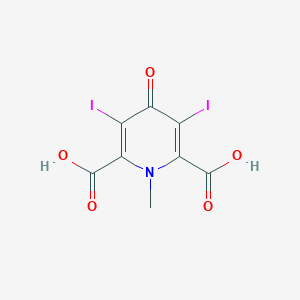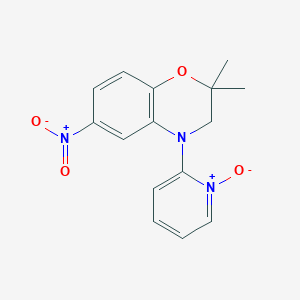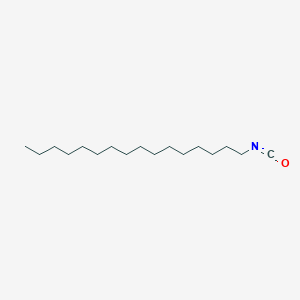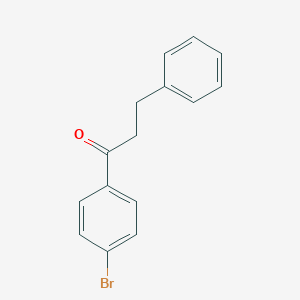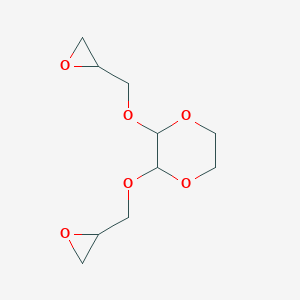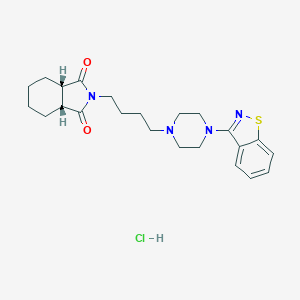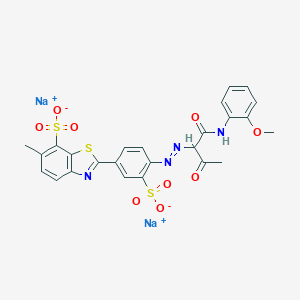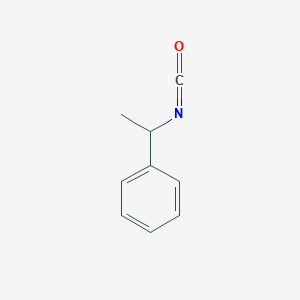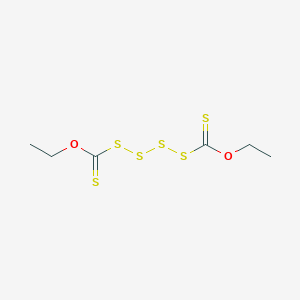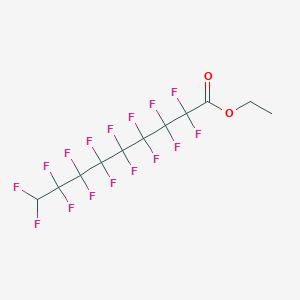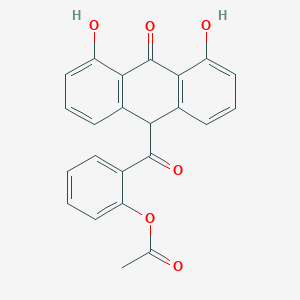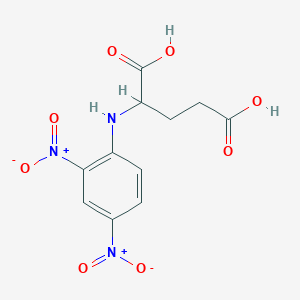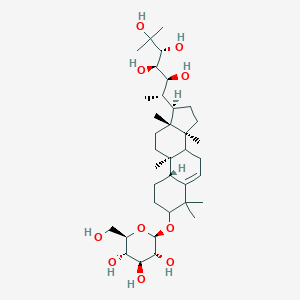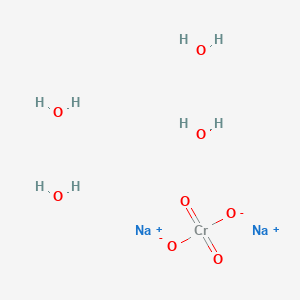
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione, also known as phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain, fever, and inflammation. This compound was first synthesized in the 1940s and has since been widely used in both human and veterinary medicine.
Applications De Recherche Scientifique
Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Phenylbutazone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene has been studied for its effects on the immune system and its potential use in the treatment of autoimmune diseases.
Mécanisme D'action
Phenylbutazone works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene reduces the production of prostaglandins and therefore reduces inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Phenylbutazone has a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, as well as to inhibit the growth of certain types of cancer cells. Phenylbutazone has also been shown to have immunomodulatory effects, meaning that it can affect the functioning of the immune system. Additionally, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene has been shown to have a number of side effects, including gastrointestinal disturbances, renal toxicity, and hematological abnormalities.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylbutazone has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, it has a well-established mechanism of action and has been extensively studied in both in vitro and in vivo models. However, there are also limitations to the use of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene in lab experiments. One limitation is that it has a number of side effects that can affect experimental outcomes. Additionally, it has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug over the course of an experiment.
Orientations Futures
There are a number of future directions for research on 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene. One area of research is the development of new formulations of the drug that can reduce its side effects while maintaining its anti-inflammatory and analgesic properties. Another area of research is the investigation of the immunomodulatory effects of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene and its potential use in the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene in the treatment of cancer and other diseases. Overall, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene remains an important compound in the field of medicine and continues to be the subject of ongoing research.
Méthodes De Synthèse
Phenylbutazone can be synthesized through a multistep process that involves the condensation of ethyl acetoacetate and phenylhydrazine to form 1-phenyl-3,5-dioxopyrazolidine. This intermediate is then reacted with diethyl sulfate to yield 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene. The overall yield of this process is around 40%.
Propriétés
Numéro CAS |
1732-61-2 |
|---|---|
Nom du produit |
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione |
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
4,4-diethyl-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(4-2)11(16)14-15(12(13)17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,14,16) |
Clé InChI |
MAGFGTMRZHCQFE-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NN(C1=O)C2=CC=CC=C2)CC |
SMILES canonique |
CCC1(C(=O)NN(C1=O)C2=CC=CC=C2)CC |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
4,4-diethyl-1-phenyl-3,5-pyrazolidinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



